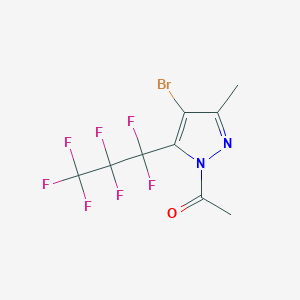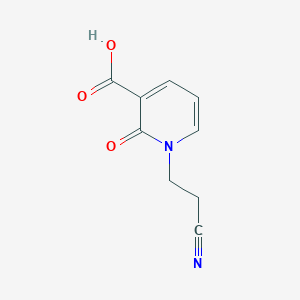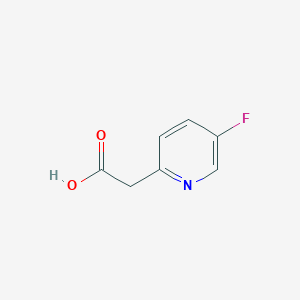
Tert-butyl 4-(2-hydrazino-2-oxoéthyl)pipérazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine. This compound serves as a useful building block in the synthesis of various novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . It has shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has shown antibacterial and antifungal activities, making it useful in biological research.
Medicine: Due to its anticancer and antiparasitic activities, it is studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the following steps :
Starting Material: N-Boc piperazine is used as the starting material.
Reaction with Ethylbromoacetate: A mixture of N-Boc piperazine and triethylamine is placed in acetonitrile and stirred for 4 hours. The mixture is then cooled to 0°C, and ethylbromoacetate is added dropwise over 15 minutes.
Formation of Ester Derivative: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The resulting product is tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
Hydrazide Formation: The ester derivative is then reacted with hydrazine hydrate to form tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate.
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological macromolecules . The hydrazino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate can be compared with other similar compounds :
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This ester derivative is used as an intermediate in the synthesis of the hydrazide derivative.
N-Boc piperazine: The starting material for the synthesis of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate.
Piperazine derivatives: Other piperazine derivatives, such as those containing different substituents on the piperazine ring, can have varying biological activities and chemical properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate stands out due to its diverse biological activities and its utility as a building block in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-14(5-7-15)8-9(16)13-12/h4-8,12H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLOSKBJSQUTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)













